6-(Trifluoromethyl)-1h-indazol-3-amine
Overview
Description
6-(Trifluoromethyl)-1h-indazol-3-amine is a compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its ability to enhance the biological activity of compounds, making it a valuable component in pharmaceuticals and agrochemicals . The indazole ring is a bicyclic structure that is commonly found in various bioactive molecules .
Scientific Research Applications
6-(Trifluoromethyl)-1h-indazol-3-amine has a wide range of scientific research applications:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that many compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in other compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It is known that fluorinated drugs can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that other fluorinated compounds can exhibit favorable pharmacokinetics and safety profiles .
Result of Action
It is known that other fluorinated compounds can exhibit excellent activity .
Preparation Methods
One common method is the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst and a suitable solvent to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(Trifluoromethyl)-1h-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
6-(Trifluoromethyl)-1h-indazol-3-amine can be compared with other similar compounds that contain trifluoromethyl groups and indazole rings. Some similar compounds include:
Fluoxetine: An antidepressant that contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A cancer treatment drug that includes a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the indazole ring, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFPQFXUYYHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355872 | |
Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2250-55-7 | |
Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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